Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Thiadiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of “Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of thiadiazole derivatives can vary widely depending on their specific structure and functional groups. For example, some thiadiazole derivatives have been found to inhibit bacterial growth by disrupting protein synthesis .
Biochemical Pathways
The biochemical pathways affected by thiadiazole derivatives can also vary widely. For example, some thiadiazole derivatives have been found to inhibit the synthesis of key proteins in bacteria, leading to their death .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it targets bacterial proteins, it could lead to the death of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with isopropyl hydrazinecarbothioamide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Carboxylic acids, amides, esters, and other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.
Comparison with Similar Compounds
Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate can be compared with other thiadiazole derivatives, such as:
4-(Methyl)-1,2,3-thiadiazole-5-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
4-(Phenyl)-1,2,3-thiadiazole-5-carboxylate: Contains a phenyl group, which can influence its chemical and biological properties.
4-(Ethyl)-1,2,3-thiadiazole-5-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, stability, and biological activity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
ethyl 4-propan-2-ylthiadiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-8(11)7-6(5(2)3)9-10-13-7/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKQOGJHTXSUIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660701 |
Source
|
Record name | Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183302-79-6 |
Source
|
Record name | Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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